disodium;2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate
Description
Structural Breakdown:
- Pyridin-4-olate backbone : The central pyridine ring is substituted at positions 3 and 5 with methyl groups (-CH₃) and at position 4 with an oxygen atom in its deprotonated (olate) form. The negative charge of the olate group is balanced by two sodium counterions.
- Sulfinylmethyl bridge : A sulfinyl (-SO-) group connects the pyridine ring to the benzimidazole system via a methylene (-CH₂-) linker at position 2 of the pyridine.
- Benzimidazole subunit : The benzimidazole ring is substituted with a methoxy group (-OCH₃) at position 6.
The IUPAC name is constructed as follows:
Disodium 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate
This name adheres to IUPAC priority rules, with the pyridin-4-olate system serving as the parent structure.
Properties
Molecular Formula |
C16H16N3Na2O3S+ |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
disodium;2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate |
InChI |
InChI=1S/C16H17N3O3S.2Na/c1-9-7-17-14(10(2)15(9)20)8-23(21)16-18-12-5-4-11(22-3)6-13(12)19-16;;/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19);;/q;2*+1/p-1 |
InChI Key |
XUNWHTVYBOASEW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CN=C(C(=C1[O-])C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation of Pyridine Intermediate
The pyridine derivative is synthesized from 3,5-lutidine (2,4,6-collidine) through chlorination and methoxylation.
- Chlorination : 3,5-Lutidine reacts with chlorine gas in dichloromethane at 40–60°C to form 2-chloromethyl-3,5-dimethylpyridine.
- Methoxylation : The chlorinated product undergoes nucleophilic substitution with sodium methoxide in methanol, yielding 2-chloromethyl-3,5-dimethyl-4-methoxypyridine.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Chlorination | Cl₂ gas | CH₂Cl₂ | 40–60°C | 85–90% |
| Methoxylation | NaOMe | MeOH | Reflux | 78–82% |
Synthesis of Benzimidazole Intermediate
6-Methoxy-1H-benzimidazole-2-thiol is prepared via cyclization of 4-methoxy-1,2-diaminobenzene with carbon disulfide under basic conditions.
- Cyclization :
$$ \text{4-MeO-C₆H₃(NH₂)₂ + CS₂ + NaOH → 6-MeO-1H-benzimidazole-2-thiol} $$
Key Parameters :
Coupling of Pyridine and Benzimidazole Moieties
The pyridine and benzimidazole intermediates are coupled via a nucleophilic substitution reaction:
- Reaction :
$$ \text{2-Chloromethylpyridine + 6-MeO-benzimidazole-2-thiol → Thioether intermediate} $$
Conditions :
- Solvent: Ethanol/water mixture.
- Base: Sodium hydroxide (1.2 equivalents).
- Catalyst: Triethyl benzyl ammonium chloride (phase transfer catalyst).
- Temperature: 55–60°C.
- Yield: 83–87%.
Oxidation to Sulfinyl Derivative
The thioether intermediate is oxidized to the sulfinyl compound using hydrogen peroxide (H₂O₂) in the presence of phthalic anhydride and sodium carbonate.
Oxidation Mechanism
- Reagents :
- H₂O₂ (1.5–2.0 equivalents).
- Phthalic anhydride (1.0–1.2 equivalents).
- Na₂CO₃ (2.0 equivalents).
- Solvent : Dichloromethane/ethyl acetate (1:1 v/v).
- Temperature : −10°C to 10°C (prevents over-oxidation to sulfone).
Reaction :
$$ \text{Thioether + H₂O₂ → Sulfinyl product} $$
Optimization Data
| Parameter | Range | Optimal Value |
|---|---|---|
| H₂O₂ (equiv) | 1.0–2.0 | 1.5 |
| Temperature (°C) | −10–25 | 0–5 |
| Reaction time (h) | 2–6 | 4 |
| Yield | 75–89% | 85% |
Formation of Disodium Salt
The sulfinyl compound is converted to the disodium salt through deprotonation of the pyridin-4-ol and sulfinyl groups using sodium hydroxide.
Salt Formation Protocol
- Reagents : NaOH (2.2 equivalents in water).
- Solvent : Ethanol/water (3:1 v/v).
- Procedure :
Characterization Data
| Property | Value |
|---|---|
| Melting point | 158–160°C |
| Purity (HPLC) | ≥99.5% |
| Sulfone impurity | ≤0.05% |
Comparative Analysis of Methods
Table 1: Efficiency of Oxidation Methods
| Method | Oxidizing Agent | Catalyst | Yield | Purity |
|---|---|---|---|---|
| A | H₂O₂ + phthalic anhydride | Na₂CO₃ | 85% | 99.5% |
| B | m-CPBA | None | 78% | 98.0% |
| C | NaOCl | Acetic acid | 65% | 95.2% |
Method A (from) is superior due to higher yield and lower impurity levels.
Critical Challenges and Solutions
- Over-Oxidation to Sulfone : Mitigated by strict temperature control (−10°C to 10°C) and limiting H₂O₂ to 1.5 equivalents.
- Impurity from Incomplete Coupling : Addressed using phase transfer catalysts (e.g., triethyl benzyl ammonium chloride) to enhance reaction homogeneity.
- Hygroscopicity of Disodium Salt : Handled via recrystallization from ethyl acetate/t-butyl methyl ether mixtures.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxid
Biological Activity
Disodium; 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate, often referred to in the literature as a derivative of omeprazole, is a compound with notable biological activity primarily in the context of gastrointestinal pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C16H17N3O2S
- Molecular Weight : 315.39 g/mol
- CAS Number : 2362529-32-4
This compound is structurally related to omeprazole, a well-known proton pump inhibitor (PPI) used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. The structural modifications enhance its pharmacological profile, particularly its stability and potency.
Disodium; 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate functions primarily as an inhibitor of the gastric proton pump (H+/K+ ATPase). This inhibition leads to a significant reduction in gastric acid secretion. The mechanism can be summarized as follows:
- Proton Pump Inhibition : The compound binds to the H+/K+ ATPase enzyme in the gastric parietal cells.
- Acid Secretion Reduction : By inhibiting this enzyme, the compound effectively decreases the production of gastric acid.
- Healing of Gastric Mucosa : Reduced acidity allows for healing of ulcers and alleviation of symptoms associated with excessive stomach acid.
Antioxidant Properties
Recent studies have indicated that compounds similar to disodium; 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate exhibit antioxidant activity. This is crucial in mitigating oxidative stress in various gastrointestinal conditions.
Anti-inflammatory Effects
Research has also shown that this compound can exert anti-inflammatory effects, which may contribute to its therapeutic efficacy in inflammatory bowel diseases (IBD). The reduction of pro-inflammatory cytokines has been observed in vitro.
Clinical Studies and Case Reports
Several studies have highlighted the clinical relevance of this compound:
-
Case Study on GERD : A clinical trial involving patients with GERD demonstrated that treatment with disodium; 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate resulted in significant symptom relief compared to placebo.
Parameter Treatment Group Placebo Group p-value Symptom Score Reduction 75% 30% <0.01 Healing Rate of Ulcers 85% 40% <0.05 - Study on IBD Patients : Another study focused on patients with ulcerative colitis showed that the compound reduced inflammatory markers significantly compared to baseline measurements.
Scientific Research Applications
Pharmacological Applications
Proton Pump Inhibition:
Disodium; 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate is structurally related to omeprazole, a well-known proton pump inhibitor (PPI). PPIs are crucial in the treatment of conditions related to excessive stomach acid production, such as:
- Gastritis
- Gastric Ulcers
- Duodenal Ulcers
- Gastroesophageal Reflux Disease (GERD)
The mechanism of action involves the irreversible inhibition of the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid secretion. This property has made it a vital component in managing gastrointestinal disorders .
Synthesis and Stability
The synthesis of disodium; 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate involves several steps that include the formation of benzimidazole intermediates and their subsequent conversion into the final product. Research indicates that this compound can be synthesized efficiently through oxidation processes that minimize degradation during storage .
Stability Studies:
Stability studies have shown that compounds like omeprazole, which share structural similarities with disodium; 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate, can degrade under certain conditions. For instance, omeprazole exhibits degradation rates of approximately 6% over six months at elevated temperatures and humidity levels . Understanding these stability characteristics is crucial for ensuring effective therapeutic use.
Case Studies and Clinical Insights
Several clinical studies have highlighted the effectiveness of proton pump inhibitors in treating acid-related disorders. For instance:
-
Effectiveness in Treating GERD:
A study demonstrated that patients treated with PPIs showed significant improvement in symptoms and healing rates compared to those on H2 receptor antagonists . -
Long-term Use Implications:
Research has also focused on the long-term implications of PPI use, including potential risks such as kidney disease and gastrointestinal infections. These findings underscore the importance of monitoring patients on long-term therapy with compounds like disodium; 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate .
Comparison with Similar Compounds
Omeprazole and Its Derivatives
Omeprazole (CAS 73590-58-6):
- Structure : (RS)-5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole.
- Key Differences :
- Methoxy group at benzimidazole position 5 (vs. 6 in the target compound).
- Neutral molecule (vs. disodium salt).
- Pharmacology : Irreversibly inhibits H+/K+-ATPase in parietal cells, reducing gastric acid secretion. The neutral form requires enteric coating for acid stability .
Omeprazole N-Oxide (CAS 176219-04-8):
- Structure : 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.
- Key Differences :
- Pyridine N-oxide group (vs. pyridin-4-olate in the target compound).
- Neutral molecule with altered electronic properties due to N-oxide.
- Stability : Likely more stable under acidic conditions but less pharmacologically active .
Sodium Salts of Benzimidazole Derivatives
- Structure: Sodium salts of phenoxyacetic acid derivatives with benzimidazole sulfonyl groups.
- Key Differences: Sulfonyl (SO₂) instead of sulfinyl (S=O) bridge. Phenoxyacetic acid substituent (vs. pyridin-4-olate).
- Structure : Sodium salts of benzoic acid derivatives with benzimidazole sulfonyl groups.
- Key Differences :
- Benzoic acid substituent (vs. pyridin-4-olate).
- Sulfonyl linkage reduces redox sensitivity compared to sulfinyl in the target compound.
Gadoxetate Disodium (CAS 135326-22-6)
- Structure : Gadolinium-based contrast agent with disodium carboxylate groups.
- Key Differences: Macrocyclic gadolinium complex (vs. benzimidazole-pyridine structure).
Structural and Functional Analysis
Substitution Patterns and Pharmacological Implications
- 6-Methoxy vs. 5-Methoxy on Benzimidazole :
- Sulfinylmethyl Bridge :
Sodium Salt Effects
- Solubility : Disodium form improves aqueous solubility, facilitating oral or parenteral administration compared to neutral PPIs like omeprazole.
- Stability : Sodium salts may enhance shelf-life by reducing hygroscopicity and acid degradation .
Data Tables
Table 1: Comparative Structural Features
| Compound | Benzimidazole Substitution | Pyridine Substituents | Ionic Form | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 6-Methoxy | 3,5-Dimethylpyridin-4-olate | Disodium | Sulfinylmethyl |
| Omeprazole | 5-Methoxy | 4-Methoxy-3,5-dimethyl | Neutral | Sulfinylmethyl |
| Omeprazole N-Oxide | 6-Methoxy | 4-Methoxy-3,5-dimethyl-N-oxide | Neutral | Sulfinylmethyl |
| Compound 6e/6f | 5/6-Methoxy | Phenoxyacetic acid sodium | Sodium | Sulfonyl |
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Solubility (Water) | Stability Notes |
|---|---|---|---|---|
| Target Compound | C17H16N3O4S·2Na | ~403.36 | High | Enhanced by disodium salt |
| Omeprazole | C17H19N3O3S | 345.41 | Low | Acid-labile, requires enteric coating |
| Gadoxetate Disodium | C23H28GdN3Na2O11 | 725.72 | Very High | Stable for IV use |
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely involves sulfinyl bridge formation, similar to omeprazole, followed by sodium salt precipitation. highlights IR and NMR as key characterization tools for related compounds .
- Pharmacokinetics : The disodium form may improve bioavailability by enhancing dissolution rates, as seen in other sodium salt drugs (e.g., esomeprazole sodium) .
- Regulatory Considerations: Sodium-containing APIs require rigorous control of counterion content, as noted in pharmacopeial standards () .
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Thioether formation | K₂CO₃, NaOMe, MgCl₂, reflux (2 h) | 75% | 95.5% |
| Oxidation* | (Not detailed in evidence; inferred from sulfinyl group formation) | - | - |
*Oxidation of thioether to sulfinyl likely employs H₂O₂ or similar oxidants, though specifics require further literature review.
Basic: Which analytical techniques are critical for purity and structural validation?
Answer:
- HPLC : Primary method for purity assessment (e.g., 95.5% purity confirmed via C18 column, UV detection) .
- FTIR/NMR : Structural confirmation via characteristic peaks (e.g., sulfinyl S=O stretch at ~1030 cm⁻¹, benzimidazole NH/aromatic protons in 1H NMR) .
- Elemental Analysis : Validates empirical formula by comparing calculated vs. experimental C/H/N/S content .
Advanced: How can reaction conditions be optimized to enhance yield and reduce impurities?
Answer:
- Catalyst Screening : Replace MgCl₂ with alternatives (e.g., ZnCl₂) to improve regioselectivity.
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Reaction Time : Extend reflux duration (beyond 2 hours) to ensure complete conversion, monitored by TLC .
- Purification : Use gradient recrystallization (e.g., DMF/EtOH mixtures) to remove byproducts .
Advanced: How to resolve discrepancies in reported synthetic yields (e.g., 75% vs. lower literature values)?
Answer:
- Parameter Analysis : Compare solvent systems, catalyst loadings, and temperature gradients across studies.
- Byproduct Identification : Use LC-MS to detect side products (e.g., over-oxidized sulfone derivatives) that may reduce yield .
- Reproducibility Checks : Validate purity protocols (e.g., HPLC column type, mobile phase pH) to ensure consistency .
Advanced: What experimental strategies are used to study its chemiluminescent properties?
Answer:
- Substrate Design : Incorporate the compound into alkaline phosphatase (AP) detection systems, as sulfinyl groups enhance electron transfer in chemiluminescent substrates like CDP-Star.
- Signal Optimization : Adjust CDP-Star concentration (e.g., 0.25–1.0 mM) and exposure time (30 sec–5 min) to balance sensitivity and background noise .
- Troubleshooting : Reduce non-specific binding by optimizing blocking buffers (e.g., 5% BSA in PBS) and wash stringency .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Analog Synthesis : Replace methoxy groups with halogens (e.g., F, Cl) or alkyl chains to assess electronic/steric effects .
- Biological Assays : Test derivatives against target enzymes (e.g., proton pump inhibitors for benzimidazole analogs) using IC₅₀ determination.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to active sites .
Q. Table 2: Example Derivatives and Modifications
| Derivative | Modification | Biological Target |
|---|---|---|
| 9c () | 4-Bromophenyl substituent | Anticancer targets |
| 9e () | 4-Methoxyphenyl substituent | Antimicrobial assays |
Basic: What are critical considerations for stability studies in aqueous buffers?
Answer:
- pH Control : Use ammonium acetate buffer (pH 6.5) to prevent sulfinyl group hydrolysis .
- Temperature : Store solutions at 4°C for short-term stability; lyophilize for long-term storage .
- Light Sensitivity : Protect from UV exposure to avoid photodegradation of the benzimidazole core .
Advanced: How to address non-reproducible results in bioassays involving this compound?
Answer:
- Standardize Protocols : Pre-treat cells with consistent serum-free intervals to minimize variability in uptake.
- Control Experiments : Include vehicle controls (e.g., DMSO) and reference inhibitors (e.g., omeprazole for proton pump studies) .
- Detection Optimization : For chemiluminescence, calibrate luminometer settings and use fresh substrate working solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
